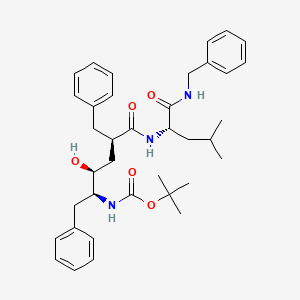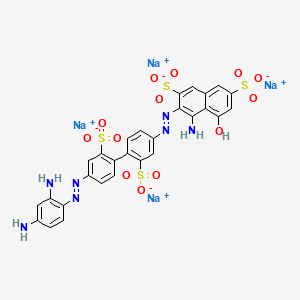
Carbamic acid, (2-hydroxy-5-((3-methyl-1-(((phenylmethyl)amino)carbonyl)butyl)amino)-5-oxo-1,4-bis(phenylmethyl)pentyl)-, 1,1-dimethylethyl ester, (1S-(1R*,2R*,4S*,5(R*)))-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, (2-hydroxy-5-((3-methyl-1-(((phenylmethyl)amino)carbonyl)butyl)amino)-5-oxo-1,4-bis(phenylmethyl)pentyl)-, 1,1-dimethylethyl ester, (1S-(1R*,2R*,4S*,5(R*)))- is a complex organic compound with a multifaceted structure. This compound belongs to the class of carbamates, which are derivatives of carbamic acid. Carbamates are known for their diverse applications in pharmaceuticals, agriculture, and materials science due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, typically starting with the preparation of the core carbamate structure. The process often includes:
Formation of the Carbamate Core: This can be achieved by reacting an amine with an isocyanate under controlled conditions.
Functional Group Modifications:
Final Assembly: The final structure is assembled through a series of coupling reactions, often using protecting groups to ensure selective reactions at specific sites.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Batch or Continuous Flow Reactors: To ensure precise control over reaction conditions and scalability.
Catalysts and Solvents: The use of specific catalysts and solvents to optimize yield and purity.
Purification Techniques: Methods such as crystallization, distillation, and chromatography to isolate and purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The ester and amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines, alcohols, or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its ability to form stable complexes with proteins makes it a valuable tool for biochemical studies.
Medicine
Medically, carbamates are known for their use in drugs, particularly as enzyme inhibitors. This compound could potentially be explored for its therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
Industrially, carbamates are used in the production of polymers, coatings, and agricultural chemicals. This compound’s stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites on enzymes, inhibiting their activity. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic or biological effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ureas: Similar to carbamates but with a different functional group.
Amides: Share structural similarities but differ in reactivity and applications.
Esters: Have similar ester linkages but lack the carbamate’s unique properties.
Uniqueness
This compound’s uniqueness lies in its complex structure, which combines multiple functional groups, allowing for diverse reactivity and applications. Its ability to interact with various biological targets makes it particularly valuable in medicinal chemistry.
Conclusion
Carbamic acid, (2-hydroxy-5-((3-methyl-1-(((phenylmethyl)amino)carbonyl)butyl)amino)-5-oxo-1,4-bis(phenylmethyl)pentyl)-, 1,1-dimethylethyl ester, (1S-(1R*,2R*,4S*,5(R*)))- is a versatile compound with significant potential in various fields. Its complex structure and reactivity make it a valuable tool in scientific research, medicine, and industry. Further exploration of its properties and applications could lead to new discoveries and innovations.
Propriétés
Numéro CAS |
98818-68-9 |
|---|---|
Formule moléculaire |
C37H49N3O5 |
Poids moléculaire |
615.8 g/mol |
Nom IUPAC |
tert-butyl N-[(2S,3S,5R)-5-benzyl-6-[[(2S)-1-(benzylamino)-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-6-oxo-1-phenylhexan-2-yl]carbamate |
InChI |
InChI=1S/C37H49N3O5/c1-26(2)21-32(35(43)38-25-29-19-13-8-14-20-29)39-34(42)30(22-27-15-9-6-10-16-27)24-33(41)31(23-28-17-11-7-12-18-28)40-36(44)45-37(3,4)5/h6-20,26,30-33,41H,21-25H2,1-5H3,(H,38,43)(H,39,42)(H,40,44)/t30-,31+,32+,33+/m1/s1 |
Clé InChI |
TZKGOSNDFIBVER-GJBCSVNNSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)NCC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)C[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)OC(C)(C)C)O |
SMILES canonique |
CC(C)CC(C(=O)NCC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OC(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Disodium;3-[2-[4-(carboxylatomethyl)-2,3-dihydropyrrol-1-yl]ethoxy]propanoate](/img/structure/B12772224.png)





![Tetrasodium 2-[[4-[[4-[[1-hydroxy-6-(phenylamino)-3-sulphonato-2-naphthyl]azo]-7-sulphonato-1-naphthyl]azo]-1-naphthyl]azo]benzene-1,4-disulphonate](/img/structure/B12772267.png)






